(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide
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Overview
Description
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and synthetic organic chemistry. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydride.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where the benzylated piperidine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclopropylation: The cyclopropyl group is introduced through a reaction with cyclopropyl bromide under basic conditions.
Final Coupling: The final step involves coupling the intermediate with (S)-2-amino-propionamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
Medically, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating neurological disorders, pain, or other conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide likely involves its interaction with specific molecular targets such as receptors or enzymes. The chiral center plays a crucial role in its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide: The enantiomer of the compound, which may have different biological activities.
2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-acetamide: A structurally similar compound with a different amide group.
N-Benzyl-2-piperidinone: A simpler analog that lacks the amino and cyclopropyl groups.
Uniqueness
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-cyclopropylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15(20)19(23)22(17-10-11-17)14-18-9-5-6-12-21(18)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15-,18?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCZKCATIVVTFZ-BUSXIPJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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